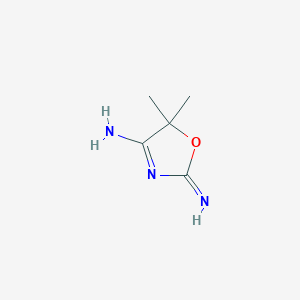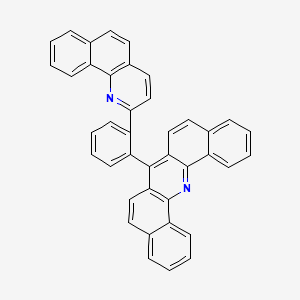
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroaromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenz(a,h)acridine
- Dibenz(a,j)acridine
- Benzo(h)quinoline
Uniqueness
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
36762-11-5 |
|---|---|
Formule moléculaire |
C40H24N2 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
13-(2-benzo[h]quinolin-2-ylphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C40H24N2/c1-4-12-29-25(9-1)17-18-28-21-24-36(41-38(28)29)32-15-7-8-16-33(32)37-34-22-19-26-10-2-5-13-30(26)39(34)42-40-31-14-6-3-11-27(31)20-23-35(37)40/h1-24H |
Clé InChI |
NTARWFIXDPHFRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C4=CC=CC=C4C5=C6C=CC7=CC=CC=C7C6=NC8=C5C=CC9=CC=CC=C98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
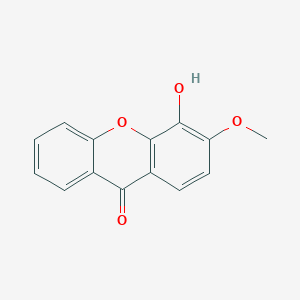
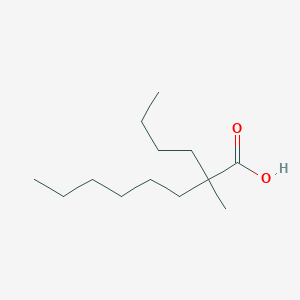

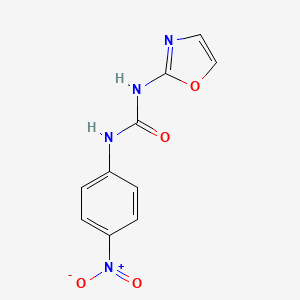
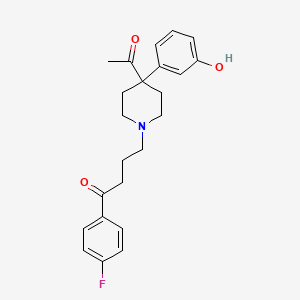
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
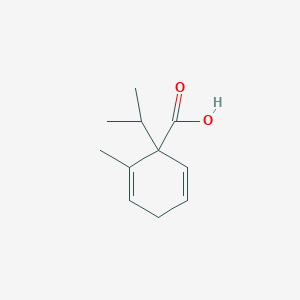
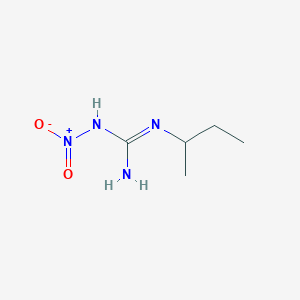

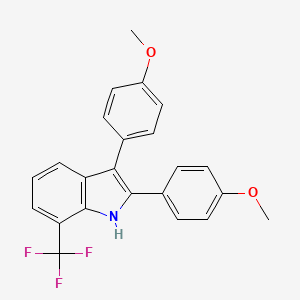
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
